Regioisomeric Differentiation: Meta-Sulfonyl (CAS 875524-76-8) vs. Para-Sulfonyl Analog (CAS 392251-74-0)
N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide (target, CAS 875524-76-8) positions the morpholine-4-sulfonyl group at the meta (3-) position of the central benzamide ring, whereas its direct regioisomer N-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)benzamide (CAS 392251-74-0) places this group at the para (4-) position [1][2]. This positional difference alters the spatial relationship between the sulfonyl oxygen hydrogen-bond acceptors and the amide NH donor, with the meta isomer presenting a non-coplanar geometry (dihedral angle introduced by the 1,3-substitution pattern) versus the more linear, coplanar arrangement of the para isomer. In the published Nav1.7 morpholine sulfonamide SAR, analogous regioisomeric changes produced >10-fold differences in IC₅₀ values, demonstrating that positional isomer selection cannot be treated as interchangeable [3].
| Evidence Dimension | Regioisomeric position of morpholine-4-sulfonyl group on central benzamide ring |
|---|---|
| Target Compound Data | Meta (3-) substitution: C17H17FN2O4S, MW 364.4 g/mol, cLogP 1.6, HBA count = 6 (PubChem computed) [1] |
| Comparator Or Baseline | Para (4-) analog (CAS 392251-74-0): C17H17FN2O4S, MW 364.4 g/mol, cLogP 1.6, HBA count = 6 (identical molecular formula and gross computed properties; differentiated only by 3D spatial arrangement) [2] |
| Quantified Difference | No direct head-to-head bioactivity data available for these two specific compounds. However, in the published morpholine-based aryl sulfonamide Nav1.7 inhibitor series, regioisomeric changes at the sulfonamide linkage position produced IC₅₀ variations of >10-fold (e.g., compound 49 vs. earlier regioisomers) [3]. |
| Conditions | Computed molecular properties from PubChem (XLogP3, HBD/HBA counts); Nav1.7 electrophysiology assay context from Wu et al. 2018 for class-level regioisomeric SAR [1][3]. |
Why This Matters
Procurement of the incorrect regioisomer (4-sulfonyl instead of 3-sulfonyl) would introduce an untested spatial geometry at the sulfonamide moiety, which published SAR shows can alter target binding by an order of magnitude, making regioisomeric verification essential for SAR consistency.
- [1] PubChem CID 7044056. N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide compound summary. https://pubchem.ncbi.nlm.nih.gov/compound/875524-76-8 View Source
- [2] PubChem search: N-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)benzamide, CAS 392251-74-0. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Wu, Y.-J. et al. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorg. Med. Chem. Lett. 2018, 28, 958–962. View Source
